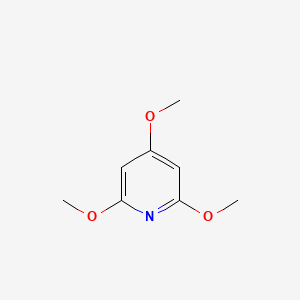

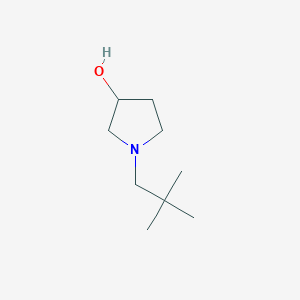

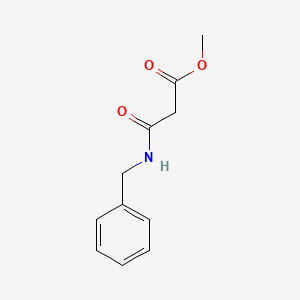

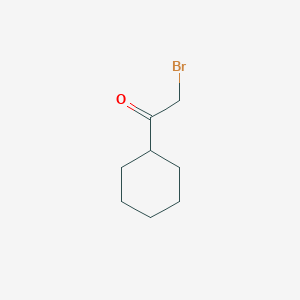

![molecular formula C14H10Br2O2 B1365755 5-溴-2-[(3-溴苄基)氧基]苯甲醛 CAS No. 588676-83-9](/img/structure/B1365755.png)

5-溴-2-[(3-溴苄基)氧基]苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde, also known as 5-Bromo-2-benzyloxybenzaldehyde, is a highly versatile and widely used chemical compound in the scientific community. It is a colorless solid that is insoluble in water and has a melting point of 194-195°C. It is used in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound has been extensively studied in the past and has been used in many research studies due to its interesting properties and potential applications.

科学研究应用

蛋白质组学研究

5-溴-2-[(3-溴苄基)氧基]苯甲醛: 在蛋白质组学研究中用作生化工具。 其分子结构中含有溴原子,使其适用于肽和蛋白质的溴化反应,有助于鉴定和定量这些生物分子 .

有机合成

该化合物用作合成复杂有机分子的前体。 其苯甲醛基团对亲核试剂具有反应活性,能够形成各种碳-碳和碳-杂原子键 .

药物化学

在药物化学中,5-溴-2-[(3-溴苄基)氧基]苯甲醛可用于创建药效团。 两个溴原子的存在允许卤键,这可以增强药物与其靶标的结合亲和力 .

材料科学

材料科学研究人员可能会在开发有机半导体中使用该化合物。 其芳香结构和吸电子基团可能有助于材料的电荷传输性能 .

分析化学

该化合物由于溴化芳香环而具有独特的紫外/可见吸收光谱,使其成为光谱分析中用作标准品的潜在候选者,有助于校准仪器和验证方法 .

催化

在催化中,5-溴-2-[(3-溴苄基)氧基]苯甲醛可能参与溴化反应催化剂的设计。 其结构可以促进溴原子向底物的转移,从而提高反应效率 .

化学教育

由于其反应性和结构特征,该化合物可用于教育环境中演示各种化学反应和原理,例如亲核取代和共振稳定 .

环境科学

最后,在环境科学中,对5-溴-2-[(3-溴苄基)氧基]苯甲醛在生态系统中的降解途径和持久性的研究可以提供对溴化有机化合物环境影响的见解 .

作用机制

The mechanism of action of 5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde is not yet fully understood. However, it is believed to act as a reversible inhibitor of various enzymes, such as cytochrome P450 and tyrosine kinase. It is also believed to act as a competitive inhibitor of various enzymes, such as proteases and phosphatases. Furthermore, this compound has been studied for its potential to act as an antioxidant and to inhibit the formation of free radicals.

Biochemical and Physiological Effects

5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has the potential to inhibit the growth of certain types of bacteria and fungi, as well as to inhibit the formation of free radicals. Furthermore, studies have also suggested that this compound has the potential to inhibit the activity of certain enzymes, such as cytochrome P450 and tyrosine kinase. In addition, this compound has also been studied for its potential to act as an antioxidant and to inhibit the formation of free radicals.

实验室实验的优点和局限性

5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde has several advantages and limitations for lab experiments. One of the main advantages of this compound is that it is highly soluble in organic solvents, making it easy to use in a variety of laboratory experiments. Furthermore, it is relatively stable and has a low toxicity, making it safe to use in laboratory settings. However, this compound is also relatively expensive and can be difficult to obtain in large quantities.

未来方向

The potential applications of 5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde are still being explored. One of the main areas of research is the study of its potential to act as an inhibitor of various enzymes, such as cytochrome P450 and tyrosine kinase. Furthermore, this compound has also been studied for its potential to act as an antioxidant and to inhibit the formation of free radicals. Additionally, this compound has also been studied for its potential to inhibit the growth of certain types of bacteria and fungi. Finally, further research is needed to explore the potential applications of this compound in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials.

合成方法

5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde is synthesized by the reaction of 3-bromobenzyl bromide with 5-bromosalicylaldehyde in the presence of potassium carbonate. This reaction is carried out in an aqueous solution at a temperature of 70-80°C for 4-6 hours. The product is then purified by column chromatography and recrystallization to obtain the desired compound.

属性

IUPAC Name |

5-bromo-2-[(3-bromophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O2/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVPULNJUGYNCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101247541 |

Source

|

| Record name | 5-Bromo-2-[(3-bromophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588676-83-9 |

Source

|

| Record name | 5-Bromo-2-[(3-bromophenyl)methoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588676-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-[(3-bromophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

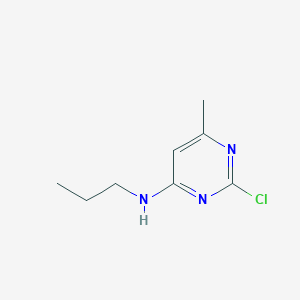

![Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1365693.png)